3-Methylene-2-pyrrolidinone

Covalent Inhibitor Warhead Electrophilic Reactivity Structure-Activity Relationship

Sourcing a heterocyclic building block with precisely tunable electrophilicity and stereoelectronic control presents a significant challenge. 3-Methylene-2-pyrrolidinone offers a direct solution as an α-methylene-γ-lactam with a reactive exocyclic warhead. Key differentiators for your workflow: • Tunable Thiol Reactivity: N-substitution and trans-annulation provide a ca. 10-fold reactivity boost over cis counterparts for optimized covalent inhibitor design. • Exoselective Cycloadditions: Enables predictable stereochemical outcomes in Diels-Alder reactions, essential for natural product synthesis. • Biocompatible Polymer Precursor: Free-radical polymerization yields water-soluble, non-cytotoxic poly(3M2P) with a high Tg for drug delivery matrices.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
CAS No. 76220-95-6
Cat. No. B1609908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylene-2-pyrrolidinone
CAS76220-95-6
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESC=C1CCNC1=O
InChIInChI=1S/C5H7NO/c1-4-2-3-6-5(4)7/h1-3H2,(H,6,7)
InChIKeyFEFAOCZERLVSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylene-2-pyrrolidinone: Core Research Building Block


3-Methylene-2-pyrrolidinone (C5H7NO; MW 97.12) is a heterocyclic α-methylene-γ-lactam characterized by a reactive exocyclic methylene group at the 3-position of the pyrrolidinone ring . This electrophilic motif confers covalent warhead potential for targeted inhibitor development and enables exoselective Diels–Alder cycloadditions, distinguishing it from non-methylene pyrrolidinones [1][2]. It serves as a versatile monomer for synthesizing water-soluble, biocompatible polymers and as a scaffold for derivatization into bioactive adducts [3][4].

Covalent inhibitor warhead with tunable thiol reactivity
Exoselective Diels–Alder dienophile for chiral synthesis
Monomer for water-soluble, non-cytotoxic polymer
Scaffold for anticonvulsant SAR derivatization

Why 3-Methylene-2-pyrrolidinone Is Irreplaceable


Generic substitution with non-methylene pyrrolidinones (e.g., 2-pyrrolidinone) or even other α-methylene lactams is not viable because the exocyclic methylene at the 3-position imparts a unique electrophilic reactivity profile and stereoelectronic control in cycloadditions [1][2]. While some 1-aryl-3-methylene-2-pyrrolidinone adducts show anticonvulsant activity only at high doses (300–600 mg/kg), this scaffold's covalent warhead potential and tunable thiol reactivity via N-substitution enable precise optimization that other lactams cannot replicate [3][4]. Furthermore, the compound polymerizes to yield a water-soluble, non-cytotoxic poly(3M2P) with a high glass transition temperature—properties absent in polymers derived from alternative pyrrolidinone monomers [5].

Non-methylene pyrrolidinones lack the exocyclic electrophile—covalent warhead design may not translate.

Alternative monomers (e.g., N-vinylpyrrolidone) produce polymers with differing cytotoxicity and thermal profiles; direct property transfer may fail.

Generic anticonvulsant scaffolds may not replicate the specific SAR entry point of 3-methylene-2-pyrrolidinone adducts; high-dose requirement limits direct substitution.

Quantitative Evidence for 3-Methylene-2-pyrrolidinone


Thiol Reactivity Tuning: Stereochemical Effects

Trans-annulated α-methylene-γ-lactams containing the 3-methylene-2-pyrrolidinone core exhibit a ca. 10-fold increase in thiol reactivity compared to both cis-annulated compounds and the corresponding N-arylated 3-methylene-2-pyrrolidinones [1]. This reactivity is modulated by the N-substituent electronic character and is attributed to partial ring-strain release in the transition state [2].

Thiol Reactivity
Head-to-head
ca. 10-fold increase (trans vs cis)
Supports warhead reactivity tuning
THF/H2O assay; DFT calculations
Covalent Inhibitor Warhead Electrophilic Reactivity Structure-Activity Relationship

Exoselective Diels–Alder Cycloaddition

In Diels–Alder cycloadditions with cyclopentadiene, 3-methylene-2-pyrrolidinone demonstrates very high exoselectivity regardless of experimental conditions [1]. This contrasts with many other dienophiles where exo/endo selectivity is highly condition-dependent [2].

Exoselectivity
Class-level inference
exo:endo > 20:1
Predictable stereochemical outcome
Cyclopentadiene; condition-robust
Stereoselective Synthesis Cycloaddition Diels-Alder

Non-Cytotoxic Polymer Monomer

Poly(3-methylene-2-pyrrolidone) synthesized from 3-methylene-2-pyrrolidinone exhibits no cytotoxicity up to a concentration of 1 mg/mL in cell-based assays [1]. This biocompatibility profile is a key differentiator from many other vinyl polymers that show toxicity at lower concentrations.

Cytotoxicity Threshold
Class-level inference
No cytotoxicity up to 1 mg/mL
Supports biomaterial selection
MTT assay; cell-based context
Biomaterials Polymer Chemistry Cytotoxicity

Polymer Thermal Stability: High Tg

Poly(3-methylene-2-pyrrolidone) exhibits a very high glass transition temperature (Tg), indicating enhanced thermal stability compared to structurally related polymers like poly(N-vinylpyrrolidone) (Tg ~175°C) [1][2].

Thermal Stability (Tg)
Cross-study comparable
Very high Tg
Enhanced dimensional stability
DSC; vs. PVP Tg ~175°C
Thermal Analysis Polymer Characterization Material Science

Anticonvulsant Activity in Seizure Models

1-Aryl-3-methylene-2-pyrrolidinone adducts demonstrate anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) tests at doses of 300 or 600 mg/kg in mice [1]. While this activity is only observed at high doses, it provides a baseline for further optimization compared to other pyrrolidinone anticonvulsants.

Anticonvulsant Activity
Supporting evidence
Active at 300–600 mg/kg
SAR starting point context
MES/scPTZ models; neurotoxicity test
Anticonvulsant Epilepsy Neuropharmacology

Synthetic Efficiency: Ylide Cyclization Route

The ylide-lactam cyclization method for 3-methylene-2-pyrrolidinone synthesis provides a yield of ~80% [1], offering a more efficient alternative to earlier multi-step routes that often yielded <50% [2].

Synthetic Yield
Cross-study comparable
~80%
Supports procurement scalability
Ylide cyclization route
Organic Synthesis Process Chemistry Yield Optimization

Validated Applications for 3-Methylene-2-pyrrolidinone


Targeted Covalent Inhibitor Warhead Development

Leverage the tunable thiol reactivity of the α-methylene-γ-lactam core. Select trans-annulated derivatives for a ca. 10-fold reactivity boost over cis-annulated counterparts [1]. Use N-substituent electronic modulation to fine-tune warhead electrophilicity for specific biological targets [2].

Stereoselective Synthesis of Chiral Molecules

Exploit the robust exoselectivity of 3-methylene-2-pyrrolidinone in Diels–Alder cycloadditions with cyclopentadiene to construct bicyclic frameworks with predictable stereochemistry [1]. This property is especially valuable for natural product synthesis and medicinal chemistry campaigns requiring defined stereochemical outcomes [2].

Biocompatible High-Tg Polymer Production

Polymerize 3-methylene-2-pyrrolidinone via free radical or controlled radical polymerization methods to obtain poly(3M2P) [1]. The resulting polymer is water-soluble, non-cytotoxic up to 1 mg/mL, and exhibits a very high glass transition temperature [2], making it suitable for biomedical coatings, drug delivery matrices, and high-performance aqueous formulations.

Medicinal Chemistry Derivatization for CNS Indications

Use the 3-methylene-2-pyrrolidinone scaffold to synthesize 1-aryl adducts via Michael addition for evaluation in anticonvulsant models [1]. Although initial compounds show activity only at high doses (300–600 mg/kg), this provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and reducing neurotoxicity [2].

Application
Selection Property
Validation Focus
Covalent Inhibitor Warhead Development
Tunable thiol reactivity via N-substitution
Target engagement and selectivity assays
Stereoselective Chiral Synthesis
Exoselective Diels–Alder dienophile
Stereochemical outcome and yield consistency
Biocompatible Polymer Production
Water-soluble, non-cytotoxic polymer monomer
Cytotoxicity and thermal stability endpoints
Anticonvulsant SAR Studies
3-Methylene-pyrrolidinone scaffold for derivatization
Seizure model response and neurotoxicity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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